molecular formula C7H7N3S B13098667 s-Triazolo[4,3-a]pyridine-3-thiol, 8-methyl- CAS No. 5528-58-5

s-Triazolo[4,3-a]pyridine-3-thiol, 8-methyl-

Cat. No.: B13098667
CAS No.: 5528-58-5
M. Wt: 165.22 g/mol
InChI Key: DMDHHPBMOYURQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione is a heterocyclic compound that belongs to the class of triazolopyridines This compound is characterized by a fused ring system consisting of a triazole ring and a pyridine ring, with a thione group at the 3-position The presence of the methyl group at the 8-position further distinguishes this compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-methyl-3-aminopyridine with carbon disulfide and hydrazine hydrate, followed by cyclization to form the triazole ring. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 8-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione .

Chemical Reactions Analysis

Types of Reactions

8-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.

    Reduction: The compound can be reduced to form the corresponding thiol derivative.

    Substitution: The methyl group at the 8-position can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione involves its interaction with specific molecular targets. The compound can inhibit enzymes such as kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of signaling pathways involved in cell growth and proliferation. Additionally, the compound’s ability to form reactive intermediates can contribute to its antimicrobial and antiviral activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Methyl-[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity. The methyl group at the 8-position also contributes to its unique properties compared to other triazolopyridine derivatives .

Properties

IUPAC Name

8-methyl-2H-[1,2,4]triazolo[4,3-a]pyridine-3-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S/c1-5-3-2-4-10-6(5)8-9-7(10)11/h2-4H,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMDHHPBMOYURQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NNC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10970604
Record name 8-Methyl[1,2,4]triazolo[4,3-a]pyridine-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10970604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5528-58-5
Record name MLS002693694
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70717
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-Methyl[1,2,4]triazolo[4,3-a]pyridine-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10970604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.